molecular formula C12H10ClNO2 B2968838 [2-(4-Chlorophenoxy)pyridin-3-yl]methanol CAS No. 338413-59-5

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol

Cat. No.: B2968838
CAS No.: 338413-59-5
M. Wt: 235.67
InChI Key: LBHSTJZNSSFBIC-UHFFFAOYSA-N
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Description

“[2-(4-Chlorophenoxy)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C12H10ClNO2 . It has a molecular weight of 235.67 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-7,15H,8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 235.67 .

Scientific Research Applications

Biocatalytic Synthesis

One significant application of this compound involves its synthesis through biocatalytic processes. A study demonstrated the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using recombinant Escherichia coli. This approach offered a green, economical, and efficient synthesis method, achieving high yields and enantiomeric excess in a significantly reduced reaction time compared to traditional methods (Chen et al., 2021).

Chiral Intermediate Production

Another research highlighted the production of a chiral intermediate of Betahistine, where carbonyl reductase-producing microorganisms were isolated for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to S-(4-Chlorophenyl)-(pyridin-2-yl)methanol. The study presented a novel microbial catalyzed process in an aqueous two-phase system, improving substrate tolerance and biocompatibility, which is crucial for pharmaceutical applications (Ni et al., 2012).

Catalytic Oligomerization and Molecular Structures

Research on nickel complexes with pyridine-based ligands, including those similar in structure to [2-(4-Chlorophenoxy)pyridin-3-yl]methanol, explored their synthesis, structures, and application in catalytic oligomerization of ethylene. These studies provide insights into the versatile roles of pyridine derivatives in catalysis and molecular architecture (Kermagoret & Braunstein, 2008).

Enantioselective Synthesis and Molecular Docking

Further investigations have delved into the enantioselective synthesis of malonate esters to nitroolefins organocatalyzed by diaryl-2-pyrrolidinemethanols, demonstrating the synthetic versatility of pyridine derivatives in producing enantiopure compounds with potential applications in medicinal chemistry. Moreover, molecular docking and antimicrobial activity studies on similar compounds elucidate their potential in drug discovery and development (Lattanzi, 2006).

Properties

IUPAC Name

[2-(4-chlorophenoxy)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHSTJZNSSFBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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